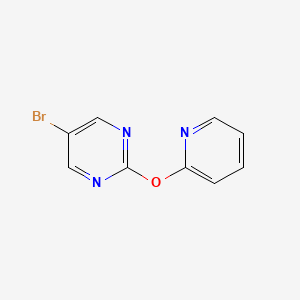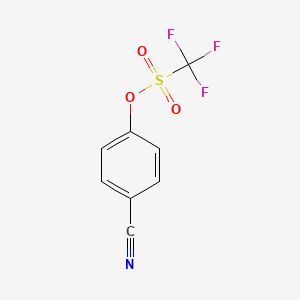
4-Cyanophenyl trifluoromethanesulfonate
Overview
Description
4-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenol, where the hydroxyl group is replaced by a trifluoromethanesulfonate group, and a cyano group is attached to the benzene ring. This compound is known for its utility in various organic synthesis reactions due to its unique chemical properties .
Preparation Methods
4-Cyanophenyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions . The general reaction scheme is as follows:
4-Cyanophenol+Trifluoromethanesulfonic anhydride→4-Cyanophenyl trifluoromethanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyanophenyl trifluoromethanesulfonate undergoes various chemical reactions, including substitution and coupling reactions. It is commonly used in direct arylation reactions with fluorinated aromatics, where it acts as an arylating agent . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide. The major products formed from these reactions are arylated derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Cyanophenyl trifluoromethanesulfonate has numerous applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In biology and medicine, it is employed in the development of novel drugs and therapeutic agents due to its ability to modify biological molecules . Additionally, it finds applications in the industry as a catalyst and intermediate in the production of fine chemicals .
Mechanism of Action
The mechanism of action of 4-Cyanophenyl trifluoromethanesulfonate involves its role as an electrophilic reagent in organic synthesis. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles . This property is exploited in various substitution and coupling reactions, where the compound acts as an arylating agent .
Comparison with Similar Compounds
4-Cyanophenyl trifluoromethanesulfonate can be compared with other aryl trifluoromethanesulfonates, such as 4-chlorophenyl trifluoromethanesulfonate and 4-fluorophenyl trifluoromethanesulfonate . While all these compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group, this compound is unique due to the presence of the cyano group, which can further participate in various chemical transformations . This makes it a versatile reagent in organic synthesis.
Similar Compounds
- 4-Chlorophenyl trifluoromethanesulfonate
- 4-Fluorophenyl trifluoromethanesulfonate
- 4-Methylphenyl trifluoromethanesulfonate
Properties
IUPAC Name |
(4-cyanophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKETVWGQXANCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338612 | |
| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-32-2 | |
| Record name | 4-Cyanophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


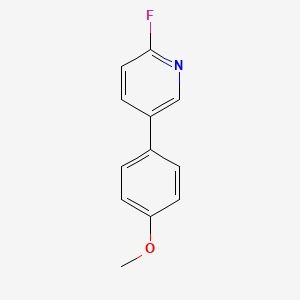


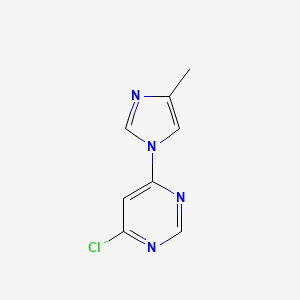
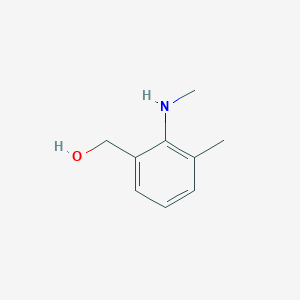


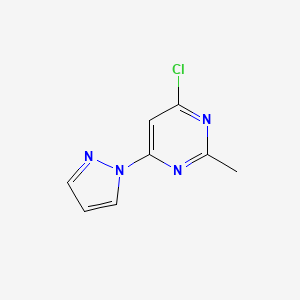

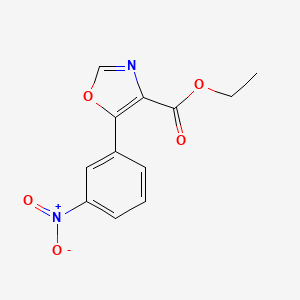
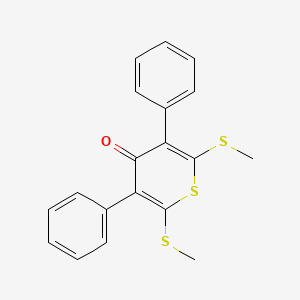
![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)
